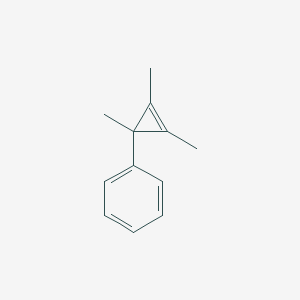
(1,2,3-Trimethyl-2-cyclopropen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3-trimethyl-2-cyclopropen-1-yl)benzene is a member of the class of benzenes that is benzene substituted by a 1,2,3-trimethyl-2-cyclopropen-1-yl group. It has a role as a metabolite. It is a member of cyclopropanes and a member of benzenes.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Cyclopropenes : A study by Han and Kass (1999) explored the synthesis of 3-aryl-3-trimethylsilylcyclopropenes by a four-step reaction sequence. These cyclopropenes are important intermediates in organic synthesis (Han & Kass, 1999).
Photorearrangement of Vinylidenecyclopropanes : Mizuno et al. (2001) investigated the photorearrangement of 1-diarylvinylidene-2,2,3,3-tetramethylcyclopropanes, leading to rearranged products. This process has implications for organic synthesis and photochemistry (Mizuno et al., 2001).
Metallation and Complex Formation
Platinum(0) Complexes of Cyclopropenes : Research by Visser, Schipperijn, and Lukas (1973) demonstrated the coordination of various cyclopropenes, including trimethyl derivatives, to platinum. This study contributes to the field of organometallic chemistry (Visser, Schipperijn, & Lukas, 1973).
Self-Assembly of Trinuclear Palladium(II) Complexes : Carina, Williams, and Bernardinelli (2001) studied the cyclometalation of ligands with palladium, leading to trimeric complexes. This has implications for materials science and coordination chemistry (Carina, Williams, & Bernardinelli, 2001).
Polymerization and Material Science
Polymerization of Cyclic Monomers : Moszner et al. (1999) explored the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. This is significant in the development of new polymeric materials (Moszner et al., 1999).
Tridentate Cyclometalated Ruthenium(II) Complexes : The study by Yang et al. (2011) on the synthesis of cyclometalated RuII complexes from tridentate ligands has implications for the development of new organometallic catalysts (Yang et al., 2011).
properties
Product Name |
(1,2,3-Trimethyl-2-cyclopropen-1-yl)benzene |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1,2,3-trimethylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-9-10(2)12(9,3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
OHNHLTBFDBOYSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C1(C)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C1(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
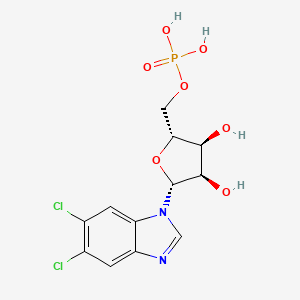

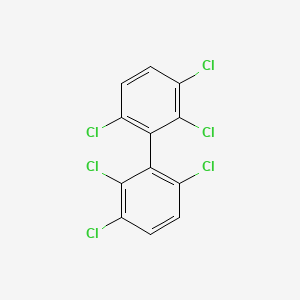

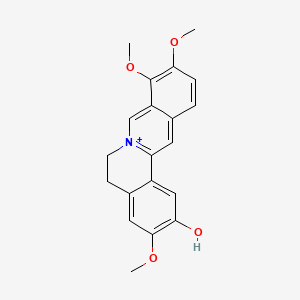
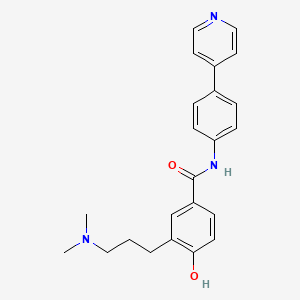
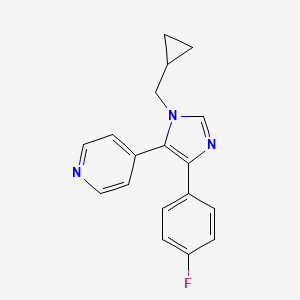
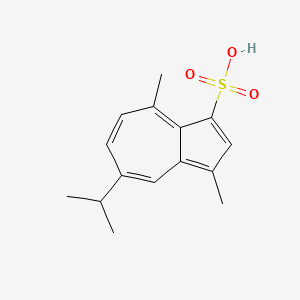
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

